molecular formula C18H19N3O4 B4952062 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B4952062
M. Wt: 341.4 g/mol
InChI Key: DNDFSKCFBSQJKN-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole group can be synthesized from catechol and formaldehyde under acidic conditions.

    Nitration of Phenylpiperazine: The nitrophenyl group is introduced by nitrating phenylpiperazine using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the nitrated phenylpiperazine under basic conditions, often using a coupling agent like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine undergoes several types of chemical reactions:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzodioxole and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Biological Studies: Used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets such as neurotransmitter receptors. The benzodioxole group may interact with receptor binding sites, while the nitrophenyl group can influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-ylmethyl)-4-phenylpiperazine: Lacks the nitro group, which may result in different pharmacological properties.

    1-(1,3-benzodioxol-5-ylmethyl)-4-(4-aminophenyl)piperazine: Contains an amino group instead of a nitro group, affecting its reactivity and biological activity.

Uniqueness

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the benzodioxole and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-21(23)16-4-2-15(3-5-16)20-9-7-19(8-10-20)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDFSKCFBSQJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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